![molecular formula C20H24F3N5O2S B2735907 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-73-8](/img/structure/B2735907.png)

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound’s structure, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a trifluoromethyl group, and a thiazolo[3,2-b][1,2,4]triazol-6-ol moiety.Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition .Aplicaciones Científicas De Investigación

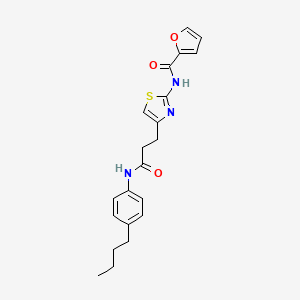

Microwave-assisted Synthesis and Biological Activities

Research demonstrates the microwave-assisted synthesis of hybrid molecules containing various nuclei such as 1,3-oxazol(idin)e and 5-thioxo-1,2,4-triazole. These compounds exhibit antimicrobial, antilipase, and antiurease activities, indicating their potential in developing treatments against specific microbial infections and conditions related to lipase and urease enzymes (Başoğlu et al., 2013).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Another study focused on the synthesis of novel 1,2,4-triazole derivatives, highlighting their good to moderate antimicrobial activities against various microorganisms. This suggests the importance of structural modifications in enhancing the biological activities of such compounds (Bektaş et al., 2010).

Anti-inflammatory and Analgesic Properties

Compounds derived from thiazolo[3,2-b]-1,2,4-triazol showing significant analgesic and anti-inflammatory activities without inducing gastric lesions were discovered. This indicates their potential as safer therapeutic agents for pain and inflammation management (Tozkoparan et al., 2004).

Solubility and Partitioning in Biological Solvents

A study on the solubility and partitioning of a novel antifungal compound in biologically relevant solvents provided insights into its pharmacologically relevant physicochemical properties. Understanding these properties is crucial for drug delivery and efficacy (Volkova et al., 2020).

Synthesis and Evaluation of Antimicrobial Agents

Research on the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents against a range of bacteria and fungi demonstrates the ongoing efforts to develop new antimicrobial compounds. These studies underline the potential of thiazolidinone derivatives in addressing microbial resistance (Patel et al., 2012).

Propiedades

IUPAC Name |

2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N5O2S/c1-2-15-24-19-28(25-15)18(30)17(31-19)16(27-8-6-26(7-9-27)10-11-29)13-4-3-5-14(12-13)20(21,22)23/h3-5,12,16,29-30H,2,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLNHGFIQJAXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)CCO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2735824.png)

![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2735826.png)

![{[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone](/img/structure/B2735827.png)

![4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B2735829.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2735831.png)

![2-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2735832.png)

![5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2735836.png)

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2735837.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2735840.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2735843.png)

![(2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2735847.png)